(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a methoxy group, a triazolopyrimidine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and piperazine rings, in particular, are known to confer unique properties to molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, while the triazole ring could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone and methoxy groups could impact its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on novel 1,2,4-Triazole derivatives, including compounds with similar structures, has shown potential antimicrobial activities. These compounds are synthesized through reactions of ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that possess good to moderate activities against various microorganisms (Bektaş et al., 2007). This research highlights the compound's relevance in developing new antimicrobial agents.
Imaging Agents in Parkinson's Disease
Another research application involves the synthesis of radiolabeled compounds for imaging purposes. A study described the synthesis of a compound similar in structure for use as a potential PET (Positron Emission Tomography) imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This highlights the compound's potential application in neurodegenerative disease research, providing insights into enzyme activity within the brain.
Anticancer and Anti-Inflammatory Agents
The structure-based design and synthesis of related compounds have led to the discovery of agents with significant anti-inflammatory and analgesic properties. A study on benzodifuranyl derivatives derived from visnaginone and khellinone showed these compounds as potent cyclooxygenase inhibitors with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This indicates potential research applications in developing new treatments for inflammation-related disorders.
Biological Activity of Triazole Analogues
Further studies on triazole analogues of piperazine have shown significant antibacterial activity against human pathogenic bacteria. This suggests that modifications to the core structure, similar to the compound , can lead to promising antibacterial agents with potential for further development (Nagaraj et al., 2018).
GPR7 Receptor Antagonists
The synthesis of small molecule antagonists targeting the GPR7 receptor, with structures akin to the compound, indicates potential applications in treating conditions related to this receptor's activity. This research highlights the therapeutic potential of such compounds in the treatment of neurological or metabolic disorders (Romero et al., 2012).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target. Triazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-15-3-6-17(7-4-15)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)18-13-16(24)5-8-19(18)33-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJPFMFYPMAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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